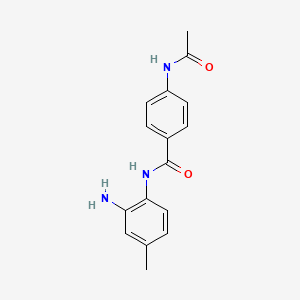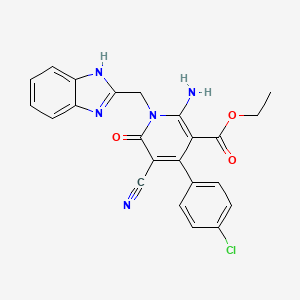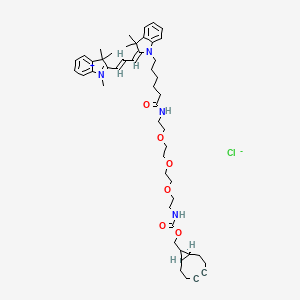
Cy3-PEG3-endo-BCN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG3-endo-BCN is a dye derivative of Cyanine 3 (Cy3) containing three polyethylene glycol (PEG) units. It includes the lyophilic bidentate macrocyclic ligand bicyclo[6.1.0]nonyne (BCN), which can further synthesize macrocyclic complexes. In click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3-PEG3-endo-BCN is synthesized by attaching three PEG units to the Cyanine 3 dye, followed by the incorporation of the BCN ligand. The reaction typically involves the use of organic solvents and specific reaction conditions to ensure the successful attachment of PEG units and BCN ligand .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly specific and efficient, forming stable triazoles without the need for copper catalysts .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from reactions involving this compound are stable triazole derivatives. These products are highly stable and can be used in various applications, including bioconjugation and molecular imaging .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level
Medicine: Utilized in molecular imaging and drug delivery systems, enhancing the diagnosis and treatment of diseases
Industry: Applied in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Cy3-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-containing molecules. The BCN ligand facilitates the formation of stable triazoles, which can be used for bioconjugation and molecular imaging. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG3-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration of the BCN ligand
Cy5-PEG3-endo-BCN: A derivative of Cyanine 5 with three PEG units and the endo-BCN ligand, offering different spectral properties
Uniqueness
Cy3-PEG3-endo-BCN is unique due to its combination of the Cyanine 3 dye, three PEG units, and the endo-BCN ligand. This combination provides high solubility, biocompatibility, and the ability to undergo efficient click chemistry reactions without the need for copper catalysts .
Eigenschaften
Molekularformel |
C49H67ClN4O6 |
|---|---|
Molekulargewicht |
843.5 g/mol |
IUPAC-Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H66N4O6.ClH/c1-48(2)40-20-12-14-22-42(40)52(5)44(48)24-17-25-45-49(3,4)41-21-13-15-23-43(41)53(45)29-16-8-11-26-46(54)50-27-30-56-32-34-58-35-33-57-31-28-51-47(55)59-36-39-37-18-9-6-7-10-19-38(37)39;/h12-15,17,20-25,37-39H,8-11,16,18-19,26-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI-Schlüssel |
UIQKWAHCRHXAHX-QZYPJSSZSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



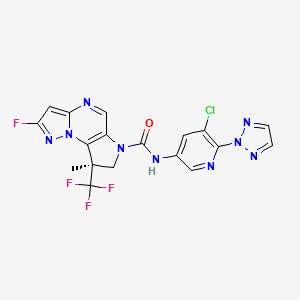
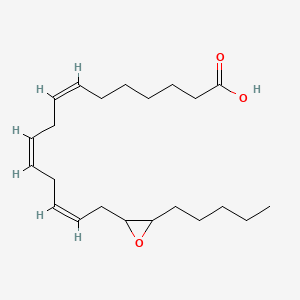
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
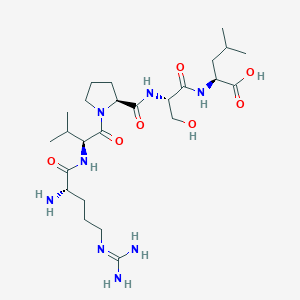
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
